molecular formula C11H12Br2N4O B2686460 (2E)-2-[3,5-dibromo-4-(prop-2-en-1-yloxy)benzylidene]hydrazinecarboximidamide CAS No. 725276-67-5

(2E)-2-[3,5-dibromo-4-(prop-2-en-1-yloxy)benzylidene]hydrazinecarboximidamide

Cat. No.: B2686460
CAS No.: 725276-67-5
M. Wt: 376.052
InChI Key: NYDLSOSISSPKOY-OMCISZLKSA-N
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Description

(2E)-2-[3,5-dibromo-4-(prop-2-en-1-yloxy)benzylidene]hydrazinecarboximidamide is a synthetic organic compound characterized by the presence of bromine atoms, a prop-2-en-1-yloxy group, and a hydrazinecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[3,5-dibromo-4-(prop-2-en-1-yloxy)benzylidene]hydrazinecarboximidamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dibromo-4-hydroxybenzaldehyde and prop-2-en-1-ol.

    Formation of Prop-2-en-1-yloxy Derivative: The hydroxyl group of 3,5-dibromo-4-hydroxybenzaldehyde is reacted with prop-2-en-1-ol in the presence of a suitable base (e.g., potassium carbonate) to form the prop-2-en-1-yloxy derivative.

    Condensation Reaction: The prop-2-en-1-yloxy derivative is then subjected to a condensation reaction with hydrazinecarboximidamide under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[3,5-dibromo-4-(prop-2-en-1-yloxy)benzylidene]hydrazinecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or elevated temperatures.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing bromine atoms.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science: It can be incorporated into polymers or used as a precursor for advanced materials.

Biology

    Antimicrobial Agents: Potential use as an antimicrobial agent due to its bromine content and hydrazinecarboximidamide moiety.

    Enzyme Inhibition: May act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including anticancer and antiviral properties.

Industry

    Dye Synthesis: Used in the synthesis of dyes and pigments.

    Polymer Additives: Incorporated into polymers to enhance properties such as flame retardancy.

Mechanism of Action

The mechanism by which (2E)-2-[3,5-dibromo-4-(prop-2-en-1-yloxy)benzylidene]hydrazinecarboximidamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atoms and hydrazinecarboximidamide moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. Pathways involved may include oxidative stress, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]hydrazinecarboximidamide: Similar structure but with chlorine atoms instead of bromine.

    (2E)-2-[3,5-dibromo-4-(methoxy)benzylidene]hydrazinecarboximidamide: Similar structure but with a methoxy group instead of prop-2-en-1-yloxy.

Uniqueness

    Bromine Atoms: The presence of bromine atoms can enhance biological activity and reactivity compared to chlorine or other halogens.

    Prop-2-en-1-yloxy Group: This group provides unique reactivity and potential for further functionalization, distinguishing it from compounds with simpler alkoxy groups.

Properties

IUPAC Name

2-[(E)-(3,5-dibromo-4-prop-2-enoxyphenyl)methylideneamino]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Br2N4O/c1-2-3-18-10-8(12)4-7(5-9(10)13)6-16-17-11(14)15/h2,4-6H,1,3H2,(H4,14,15,17)/b16-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDLSOSISSPKOY-OMCISZLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1Br)C=NN=C(N)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=C(C=C(C=C1Br)/C=N/N=C(N)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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